tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate
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Overview
Description
tert-Butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group and a benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized through a series of reactions involving the condensation of appropriate phenolic and aldehyde compounds.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group is introduced via a Wittig or Horner-Wadsworth-Emmons olefination reaction.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]carbamate
- tert-Butyl N-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]carbamate
- tert-Butyl N-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enyl]carbamate
Uniqueness
tert-Butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate is unique due to the presence of the benzodioxin moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H25NO6 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate |
InChI |
InChI=1S/C19H25NO6/c1-18(2,3)26-17(22)20-9-7-8-12-10-13(23-6)11-14-15(12)16(21)25-19(4,5)24-14/h7-8,10-11H,9H2,1-6H3,(H,20,22)/b8-7+ |
InChI Key |
SPZRQKRFFGQGNH-BQYQJAHWSA-N |
Isomeric SMILES |
CC1(OC2=CC(=CC(=C2C(=O)O1)/C=C/CNC(=O)OC(C)(C)C)OC)C |
Canonical SMILES |
CC1(OC2=CC(=CC(=C2C(=O)O1)C=CCNC(=O)OC(C)(C)C)OC)C |
Origin of Product |
United States |
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